Technical Guide: Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5)
Technical Guide: Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)picolinate, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
Methyl 3-(bromomethyl)picolinate is a substituted pyridine derivative containing a reactive bromomethyl group, making it a valuable electrophilic intermediate in the synthesis of complex organic molecules. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 116986-09-5 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [2] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |
| Synonyms | Methyl 3-(bromomethyl)pyridine-2-carboxylate, 3-Bromomethyl-pyridine-2-carboxylic acid methyl ester | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 338.6 °C at 760 mmHg | [2] |
| Density | 1.533 g/cm³ | [2] |
| Solubility | Soluble in ether, alcohols, and other organic solvents; slightly soluble in water. | [3] |
| Storage | 2-8°C, under an inert atmosphere. | [1] |
Synthesis
The synthesis of Methyl 3-(bromomethyl)picolinate typically involves the radical bromination of its precursor, Methyl 3-methylpicolinate. This reaction is generally carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.
Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)picolinate
This protocol is based on a well-established method for the benzylic bromination of related picolinate derivatives.[4]
Materials:
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Methyl 3-methylpicolinate
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N-bromosuccinimide (NBS)
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Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methylpicolinate (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere and irradiate with a heat lamp to facilitate radical initiation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel to yield pure Methyl 3-(bromomethyl)picolinate.
Caption: General workflow for the synthesis of Methyl 3-(bromomethyl)picolinate.
Reactivity and Applications in Drug Discovery
The primary utility of Methyl 3-(bromomethyl)picolinate in drug discovery stems from the reactivity of the bromomethyl group, which is an excellent electrophile for SN2 reactions. This allows for the facile introduction of the picolinate moiety into a wide range of molecules, particularly those containing nucleophilic groups such as amines, thiols, and alcohols.
A significant application of this compound is in the synthesis of kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and Methyl 3-(bromomethyl)picolinate can be used to construct fragments of these inhibitors.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol illustrates a typical reaction of Methyl 3-(bromomethyl)picolinate with a primary or secondary amine to form a more complex molecule, a common step in the synthesis of kinase inhibitors.
Materials:
-
Methyl 3-(bromomethyl)picolinate
-
A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add a solution of Methyl 3-(bromomethyl)picolinate (1.0-1.2 equivalents) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting product by flash column chromatography or recrystallization.
Caption: Logical workflow of using the compound in kinase inhibitor synthesis.
Involvement in Signaling Pathways
Methyl 3-(bromomethyl)picolinate itself does not directly interact with signaling pathways. Its significance lies in its use as a synthetic tool to create molecules that do. For instance, if used in the synthesis of a PI3K (phosphoinositide 3-kinase) inhibitor, the final compound would modulate the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[5]
The diagram below illustrates the general principle of how a kinase inhibitor, potentially synthesized using Methyl 3-(bromomethyl)picolinate, can interrupt a cellular signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway.
Safety Information
Methyl 3-(bromomethyl)picolinate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Methyl 3-(bromomethyl)picolinate | 116986-09-5 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]



